5-Bromo-3-(ethylthio)-1h-1,2,4-triazole
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Overview
Description
5-Bromo-3-(ethylthio)-1h-1,2,4-triazole: is a heterocyclic compound that contains a triazole ring substituted with a bromine atom at the 3-position and an ethylthio group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 5-Bromo-3-(ethylthio)-1h-1,2,4-triazole typically begins with the appropriate triazole precursor.
Thioether Formation: The ethylthio group can be introduced through a nucleophilic substitution reaction using ethylthiol and a suitable base.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-3-(ethylthio)-1h-1,2,4-triazole can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted triazoles.
Oxidation and Reduction: The ethylthio group can be oxidized to form sulfoxides or sulfones, and reduced back to the thioether.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different substituent.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium ethoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted triazoles, sulfoxides, sulfones, and various coupled products depending on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry:
Catalysis: 5-Bromo-3-(ethylthio)-1h-1,2,4-triazole can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Biology and Medicine:
Antimicrobial Agents: The compound has potential as a scaffold for the development of antimicrobial agents due to its ability to interact with biological targets.
Drug Development: It can serve as a building block for the synthesis of novel pharmaceuticals with potential therapeutic effects.
Industry:
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 5-Bromo-3-(ethylthio)-1h-1,2,4-triazole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine and ethylthio substituents can influence the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
3-bromo-5-methyl-1H-1,2,4-triazole: Similar structure but with a methyl group instead of an ethylthio group.
3-chloro-5-(ethylthio)-1H-1,2,4-triazole: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness:
- The presence of both the bromine atom and the ethylthio group in 5-Bromo-3-(ethylthio)-1h-1,2,4-triazole provides unique reactivity and potential for diverse applications compared to its analogs.
Properties
IUPAC Name |
5-bromo-3-ethylsulfanyl-1H-1,2,4-triazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3S/c1-2-9-4-6-3(5)7-8-4/h2H2,1H3,(H,6,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCYJBHMHVANSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NNC(=N1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672484 |
Source
|
Record name | 5-Bromo-3-(ethylsulfanyl)-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60672484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1209935-35-2 |
Source
|
Record name | 5-Bromo-3-(ethylsulfanyl)-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60672484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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